molecular formula C9H8BrNO B168759 7-Bromo-3,4-dihydroquinolin-2(1H)-one CAS No. 14548-51-7

7-Bromo-3,4-dihydroquinolin-2(1H)-one

Cat. No. B168759
CAS RN: 14548-51-7
M. Wt: 226.07 g/mol
InChI Key: JEZXCJXCRWALSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves the use of sodium azide and methanesulfonic acid in chloroform under reflux conditions . The product is obtained as a light yellow solid .


Molecular Structure Analysis

The molecular formula of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is C9H8BrNO. The InChI Key is JEZXCJXCRWALSO-UHFFFAOYSA-N. The Canonical SMILES is C1CC(=O)NC2=C1C=CC(=C2)Br.


Chemical Reactions Analysis

Derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one can be synthesized using enantiomerically pure benzothiazines, which are accessible through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester.


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is 226.07 g/mol. The compound is a light yellow solid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biological and Pharmacological Significance

7-Bromo-3,4-dihydroquinolin-2(1H)-one is recognized for its potential biological and pharmacological significance. Studies have shown that derivatives of this compound can be synthesized using enantiomerically pure benzothiazines, which are accessible through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester. This process enables the creation of a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, highlighting their relevance in organic synthesis and potential therapeutic applications (Harmata & Hong, 2007).

Chemical Properties and Spectroscopy

The chemical properties of derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one have been investigated using various spectroscopic methods. For instance, the resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate, a derivative, was examined to understand the different forms of the compound in aqueous solutions. This study provides insights into the behavior and properties of these compounds in different environmental conditions, which is crucial for their application in pharmaceutical and chemical industries (An et al., 2009).

properties

IUPAC Name

7-bromo-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZXCJXCRWALSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650682
Record name 7-Bromo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydroquinolin-2(1H)-one

CAS RN

14548-51-7
Record name 7-Bromo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the CHCl3 solution (560 mL) of the compound (39.5 g) obtained in Step 1-1 and methanesulfonic acid (122 mL), sodium azide (36.5 g) was added separately in parts under ice cooling, and then the mixture was heated to reflux for 2.5 hours. To H2O (400 mL), the reaction mixture was added under ice cooling, adjusted to pH 9 with 28% ammonia water and extracted with CHCl3 three times. The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. Thereafter, the residue was purified by column chromatography (silica gel 60 N, mobile phase: EtOAc/hexane=50/50 to 75/25; v/v). The solid substance obtained was suspended in a solution of EtOAc/hexane (1/1; v/v) and the mixture was stirred at room temperature for one hour. A solid substance was obtained by filtration to give 7-bromo-3,4-dihydroquinolin-2(1H)-one (15.5 g, a light yellow solid).
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Three
Quantity
122 mL
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Three
Name
Quantity
560 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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